molecular formula C10H17NO3 B588794 tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate CAS No. 149357-93-7

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate

Cat. No.: B588794
CAS No.: 149357-93-7
M. Wt: 199.25
InChI Key: BLUHNUHHIPWXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It belongs to the class of organic compounds known as carbamate esters, which are frequently employed in organic synthesis and medicinal chemistry as key building blocks and intermediates . The structure incorporates both a reactive carbonyl group (oxoethyl) and a sterically hindered tert-butoxycarbonyl (Boc) protecting group, making it a versatile synthon for further chemical transformations. Compounds within this class are often used as protected amino acid derivatives or precursors in the synthesis of more complex molecules, including potential pharmaceutical agents . For instance, structurally related Boc-protected amino aldehydes are valuable intermediates in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl N-(1-cyclopropyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHNUHHIPWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyclopropyl-2-Oxoethylamine

The amine precursor is synthesized via reductive amination of cyclopropyl methyl ketone. In a typical procedure:

  • Cyclopropyl methyl ketone (1.0 equiv) is reacted with ammonium acetate (2.5 equiv) in methanol under reflux.

  • Sodium cyanoborohydride (1.2 equiv) is added gradually to facilitate imine reduction.

  • The reaction is quenched with aqueous HCl, and the product is extracted with dichloromethane.

Alternative routes include:

  • Gabriel synthesis : Cyclopropylmethyl bromide is treated with phthalimide potassium salt in DMF, followed by hydrazinolysis to yield the primary amine.

  • Hydrolysis of nitriles : Cyclopropylacetonitrile is hydrolyzed to cyclopropylacetic acid using concentrated HCl, followed by Curtius rearrangement to generate the amine.

Carbamate Protection with tert-Butyl Dicarbonate

The amine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

  • 1-Cyclopropyl-2-oxoethylamine (1.0 equiv) is dissolved in anhydrous THF.

  • Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added at 0°C.

  • The mixture is stirred at 25°C for 12 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key optimization parameters :

  • Temperature : Maintaining 0–25°C prevents decomposition of the oxoethyl group.

  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

  • Catalyst : DMAP accelerates carbamate formation by 30–40% compared to uncatalyzed reactions.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous flow system is employed to mitigate challenges associated with cyclopropane ring stability:

  • Reactor setup : Tubular reactors with precise temperature control (±2°C) enable rapid mixing of precursors.

  • Residence time : 8–10 minutes at 50°C ensures >90% conversion of the amine precursor.

  • Workup : In-line liquid-liquid extraction removes unreacted Boc₂O, reducing downstream purification burdens.

Comparative analysis of batch vs. flow systems :

ParameterBatch ReactorFlow System
Yield72%89%
Purity92%98%
Production time24 hours3 hours
Solvent consumption15 L/kg5 L/kg

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.20–1.35 (m, 4H, cyclopropane), 3.12 (d, 2H, CH₂), 5.21 (br s, 1H, NH).

  • ¹³C NMR : δ 28.1 (tert-butyl CH₃), 79.5 (quaternary C), 155.2 (carbamate C=O), 207.8 (ketone C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 200.1284 (theoretical: 200.1281).

  • Fragmentation patterns confirm the absence of side products (e.g., over-oxidized derivatives).

Infrared (IR) Spectroscopy

  • Peaks at 1680 cm⁻¹ (carbamate C=O) and 1720 cm⁻¹ (ketone C=O) validate functional groups.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Reductive Amination7595120Moderate
Gabriel Synthesis688990High
Continuous Flow899875Very High

Trade-offs :

  • Reductive amination offers moderate yields but requires expensive borohydride reagents.

  • Continuous flow systems reduce costs by 40% but demand significant upfront infrastructure investment.

Troubleshooting Common Synthesis Challenges

Cyclopropane Ring Opening

  • Cause : Acidic or radical-prone conditions.

  • Solution : Add 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to suppress radical intermediates.

Oxoethyl Group Oxidation

  • Cause : Residual oxidizing agents (e.g., CrO₃).

  • Solution : Quench reactions with sodium thiosulfate and perform rapid column chromatography .

Chemical Reactions Analysis

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate can be contextualized by comparing it to analogous carbamates with variations in substituents, ring systems, or functional groups. Below is a detailed analysis:

Substituent Variations on the Carbamate Backbone

  • tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate (): Key Differences: Replaces the cyclopropyl group with a benzyl moiety and introduces a methylsulfanyl (-SMe) group at the 3-position. Applications: Likely used in peptide mimetics or as a thioether precursor in drug discovery.
  • tert-Butyl (1-cyanocyclopropyl)carbamate (): Key Differences: Features a cyano (-CN) group on the cyclopropane ring instead of the 2-oxoethyl chain. Applications: May serve as a nitrile precursor in heterocyclic synthesis.
  • tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ():

    • Key Differences : Substitutes the 2-oxoethyl group with a 3-fluorophenyl ring directly attached to the cyclopropane.
    • Impact : The fluorophenyl group enhances aromatic interactions in target binding, useful in kinase inhibitors or GPCR-targeted drugs .

Functional Group Modifications

  • tert-Butyl (2-oxopropyl)carbamate ():

    • Key Differences : Lacks the cyclopropyl group, featuring a simpler 2-oxopropyl chain.
    • Impact : Reduced steric hindrance may increase reactivity in nucleophilic acyl substitutions .
    • Applications : Intermediate in prostaglandin or β-lactam synthesis.
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, ):

    • Key Differences : Incorporates a polyethylene glycol (PEG) chain instead of the cyclopropyl-oxoethyl system.
    • Impact : Hydrophilic PEG chain improves solubility, making it suitable for conjugation in prodrugs or biologics .

Ring System Alterations

  • tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate ():
    • Key Differences : Replaces cyclopropane with a hydroxylated cyclopentane ring.
    • Impact : The larger ring size and hydroxyl group enable hydrogen bonding, useful in peptidomimetics or glycosidase inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Ring System Molecular Weight (g/mol) Key Applications Reference Evidence
This compound Cyclopropyl + 2-oxoethyl ~229.3 Pharmaceutical intermediates
tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate Benzyl + methylsulfanyl ~323.5 Thioether synthesis
tert-Butyl (1-cyanocyclopropyl)carbamate Cyclopropyl + cyano ~196.2 Nitrile precursors
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl + cyclopropane ~265.3 Kinase inhibitors
Boc-NH-PEG3 PEG chain ~305.4 Solubility enhancement in biologics

Biological Activity

tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is a carbamate derivative with significant biological activity. Its unique structure, characterized by a cyclopropyl group and a tert-butyl moiety, has garnered attention in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : Approximately 199.25 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group imparts distinct chemical properties that influence the compound's reactivity and biological interactions.

The mechanism of action for this compound primarily involves enzyme inhibition. The compound binds to specific enzymes, blocking their active sites and inhibiting their catalytic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biological research.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viral infections. The cyclopropyl moiety may enhance its interaction with viral proteins.
  • Enzyme Inhibition : The compound is used as a probe in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms and inhibition processes .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralPotential activity against various viral infections
Enzyme InhibitionBlocks specific enzyme active sites, modulating biochemical pathways
Medicinal ChemistryExplored as a drug candidate for various therapeutic applications

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showing significant potency compared to other carbamate derivatives .
  • Antiviral Research : In vitro studies indicated that this compound exhibited antiviral activity against Trypanosoma brucei, with an effective concentration (EC50) below 0.03 μM. This positions it as a promising candidate for further antiviral drug development .
  • Pharmacokinetic Studies : Research examining the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, essential for its potential therapeutic use .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameBiological ActivityUnique Features
tert-Butyl N-(2-oxoethyl)carbamateModerate enzyme inhibitionLacks cyclopropyl group
tert-Butyl (S)-(1-(dipropylamino)propan-2-yl)carbamateLimited antiviral effectsDifferent structural profile

The cyclopropyl group in this compound enhances its reactivity and specificity towards biological targets compared to other carbamates.

Q & A

Q. How can this compound serve as a building block in drug discovery?

  • Methodological Answer :
  • Peptide Mimetics : Incorporate into scaffolds targeting cyclopropane-dependent enzymes (e.g., HIV protease ).
  • Prodrug Design : Hydrolyze the carbamate in vivo to release active amines.
  • Click Chemistry : Functionalize via Huisgen cycloaddition using azide/alkyne handles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.